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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical

characteristics of 2,8-diazaspiro[4.5]decane. As a privileged scaffold in modern medicinal

chemistry, understanding its fundamental properties is critical for the rational design and

development of novel therapeutics. This document collates available quantitative data, outlines

detailed experimental protocols for property determination, and visualizes key workflows and

biological pathways where its derivatives are active. All data is presented to facilitate easy

access and comparison for researchers in drug discovery and development.

Introduction
2,8-Diazaspiro[4.5]decane is a saturated bicyclic heterocycle featuring a spirocyclic carbon

atom shared between a piperidine and a pyrrolidine ring. Its rigid, three-dimensional structure

provides a unique conformational constraint that is highly attractive for scaffold-based drug

design. This core is a key structural component in a variety of biologically active agents,

including potent and selective kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Derivatives have shown significant activity as inhibitors of Receptor-Interacting Protein Kinase

1 (RIPK1), Janus Kinase 1 (JAK1), and Tyrosine Kinase 2 (TYK2), highlighting their therapeutic

potential in inflammatory diseases and oncology.[1][2] A thorough understanding of the parent

molecule's physicochemical profile is the foundation for optimizing the ADME (Absorption,

Distribution, Metabolism, and Excretion) properties of its derivatives.
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Core Physicochemical Properties
The fundamental physicochemical properties of 2,8-diazaspiro[4.5]decane are summarized

below. These parameters are crucial for predicting its behavior in biological systems and for

guiding synthetic modifications.

Property Value Source

IUPAC Name 2,8-diazaspiro[4.5]decane [3]

CAS Number 176-67-0 [3]

Molecular Formula C₈H₁₆N₂ [3]

Molecular Weight 140.23 g/mol [3]

Exact Mass 140.131348519 Da [3]

Boiling Point 229 °C [4]

Density 1.00 g/cm³ [4]

Flash Point 113 °C [4]

logP (Computed) 0.1 (XLogP3-AA) [3]

Topological Polar Surface Area 24.1 Å² [3]

pKa (Estimated) pKa₁: ~8-9, pKa₂: ~10-11 Theoretical Estimation

Solubility

High solubility in water and

polar organic solvents

expected.

Structural Inference

Discussion of Properties:

pKa: Specific experimental pKa values for 2,8-diazaspiro[4.5]decane are not readily

available in the reviewed literature. As a molecule with two secondary aliphatic amine

groups, it is expected to be a diprotic base. The pKa values are estimated based on typical

values for cyclic secondary amines. The less sterically hindered pyrrolidine nitrogen is

expected to be slightly more basic (higher pKa) than the piperidine nitrogen. Experimental

determination via potentiometric titration is required for an accurate assessment.
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logP: The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The

computed value of 0.1 suggests that the parent compound is relatively hydrophilic.[3] This

property is highly tunable through substitution on the nitrogen atoms, a common strategy in

drug development to modulate cell permeability and other pharmacokinetic parameters.

Solubility: Due to the presence of two amine functional groups capable of hydrogen bonding

and protonation at physiological pH, 2,8-diazaspiro[4.5]decane is expected to be highly

soluble in aqueous solutions and polar organic solvents like methanol and DMSO.

Spectroscopic Profile
While specific spectra for the parent compound are not widely published, the expected

spectroscopic characteristics can be inferred from its structure and data from its derivatives.[5]

[6]
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Technique Expected Characteristics

¹H NMR

Multiple overlapping signals in the aliphatic

region (~1.5-3.5 ppm). Protons on carbons

adjacent to nitrogen atoms (C1, C3, C7, C9)

would appear further downfield. Broad signals

corresponding to the N-H protons would also be

present, the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR

Signals for the eight carbon atoms would appear

in the aliphatic region. The spiro carbon (C5)

would be a unique quaternary signal. Carbons

adjacent to the nitrogen atoms (C1, C3, C7, C9)

would be shifted downfield compared to the

other methylene carbons (C6, C10, C4).

FT-IR

Characteristic N-H stretching vibrations (broad,

~3300-3500 cm⁻¹), C-H stretching of sp³

carbons (~2850-3000 cm⁻¹), N-H bending

(~1590-1650 cm⁻¹), and C-N stretching (~1000-

1200 cm⁻¹).

Mass Spectrometry (EI)

The molecular ion peak (M⁺) would be expected

at m/z = 140. The fragmentation pattern would

likely involve the loss of alkyl fragments

adjacent to the nitrogen atoms and cleavage of

the rings.

Experimental Methodologies
Detailed protocols for the experimental determination of key physicochemical and structural

properties are provided below.

pKa Determination by Potentiometric Titration
This method is highly accurate for determining the acid dissociation constants of ionizable

compounds.[7][8][9][10][11]
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Methodology:

System Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g.,

pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[7]

Sample Preparation: Prepare a solution of 2,8-diazaspiro[4.5]decane (e.g., 1 mM) in

deionized water or a suitable co-solvent if required. Maintain a constant ionic strength using

a background electrolyte like 0.15 M KCl.[8]

Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring.

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8] Immerse the

calibrated pH electrode into the solution.

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant

in small, precise increments using a burette.

Data Acquisition: Record the pH value after each addition of titrant, allowing the system to

reach equilibrium.

Data Analysis: Generate a titration curve by plotting pH versus the volume of titrant added.

The two pKa values correspond to the pH at the half-equivalence points of the two

protonation steps. These can be determined from the inflection points of the curve.
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Workflow: pKa Determination by Potentiometric Titration
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Workflow for pKa Determination
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logP Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and

reliable method for estimating logP values, requiring only small amounts of the sample.[12][13]

[14][15][16]

Methodology:

System and Mobile Phase Preparation: Use a C18 RP-HPLC column. The mobile phase

typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an

organic modifier (e.g., methanol or acetonitrile).

Calibration Curve: Prepare solutions of a series of reference compounds with known logP

values. Inject each standard individually and record its retention time (t_R).

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the

formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a

non-retained compound like uracil).

Generate Standard Equation: Plot log(k') versus the known logP values for the reference

compounds. Perform a linear regression to obtain a standard equation (logP = a * log(k') +

b).[12]

Sample Analysis: Prepare a solution of 2,8-diazaspiro[4.5]decane in the mobile phase.

Inject the sample under the same chromatographic conditions and determine its retention

time.

logP Calculation: Calculate the capacity factor (k') for the sample and use the standard

equation from the linear regression to determine its logP value.[12]
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Workflow: logP Determination by RP-HPLC
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Workflow for logP Determination

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of

organic compounds.

Methodology:
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Sample Preparation: Dissolve 5-25 mg of 2,8-diazaspiro[4.5]decane in ~0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, standard 5 mm NMR

tube.[17][18][19] Ensure the sample is completely dissolved; filter if any solid particles are

present to prevent poor magnetic field homogeneity.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent to stabilize the magnetic field.[20]

Shimming: Perform magnetic field shimming (either automatically or manually) to optimize

the field homogeneity across the sample, which maximizes spectral resolution and sharpens

the peaks.[20]

Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or

¹³C) to ensure maximum signal sensitivity.[20]

Data Acquisition:

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans (typically 8-16) are collected and averaged to achieve a good signal-to-noise

ratio.

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans is required (hundreds to

thousands) over a longer period.

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and calibrate the chemical shift axis using a reference

signal (e.g., residual solvent peak or an internal standard like TMS). Integrate the signals in

the ¹H spectrum to determine the relative number of protons.

FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal

(typically diamond or germanium). This will be subtracted from the sample spectrum to

remove interference from atmospheric CO₂ and water vapor.[21][22]

Sample Application: Place a small amount of 2,8-diazaspiro[4.5]decane directly onto the

ATR crystal. If it is a solid, apply pressure using the built-in press to ensure good contact

between the sample and the crystal surface.[23][24]

Spectrum Acquisition: Acquire the FT-IR spectrum. The infrared beam passes through the

ATR crystal and is reflected internally, creating an evanescent wave that penetrates a few

microns into the sample, where absorption occurs.[21][25]

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs.

wavenumber) is analyzed to identify characteristic absorption bands corresponding to the

molecule's functional groups (e.g., N-H, C-H, C-N bonds).

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

[23]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound

and can reveal structural details through fragmentation analysis.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer, typically via a direct insertion probe or after separation by Gas

Chromatography (GC). The source is under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, forming a positively

charged molecular ion (M⁺).

Fragmentation: The high energy of the ionization process causes the molecular ion to be in

an excited state, leading to its fragmentation into smaller, characteristic charged ions and

neutral radicals.
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Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions versus their m/z ratio. The spectrum is analyzed to determine the

molecular weight and deduce structural information from the fragmentation pattern.

Applications in Drug Discovery and Research
The 2,8-diazaspiro[4.5]decane core is a cornerstone in the development of targeted

therapies. Its rigid structure allows for precise orientation of substituents to interact with specific

binding pockets in protein targets.

RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as

potent inhibitors of RIPK1 kinase.[2][26] By blocking RIPK1, these compounds can inhibit

necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

[27][28]

TYK2/JAK1 Inhibition: The scaffold has also been utilized to create selective dual inhibitors

of TYK2 and JAK1.[1][29] These kinases are key components of the JAK-STAT signaling

pathway, which transduces signals for numerous cytokines involved in the immune response.

Inhibition of this pathway is a validated strategy for treating autoimmune and inflammatory

conditions.[30][31][32]
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Simplified RIPK1-Mediated Necroptosis Pathway
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Role of Scaffold in RIPK1 Inhibition

Conclusion
2,8-Diazaspiro[4.5]decane possesses a unique and desirable structural framework for

medicinal chemistry. Its physicochemical properties, characterized by a rigid core, basic
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nitrogen centers, and moderate hydrophilicity, provide a versatile starting point for the synthesis

of complex and biologically active molecules. This guide has summarized its core

characteristics and provided detailed, actionable protocols for their experimental determination,

serving as a valuable resource for scientists engaged in the design and development of next-

generation therapeutics based on this privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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